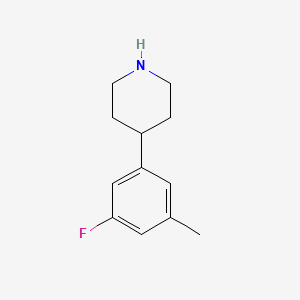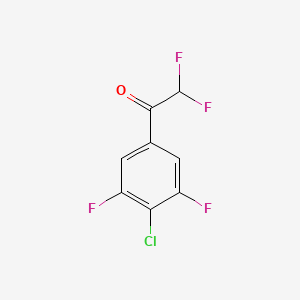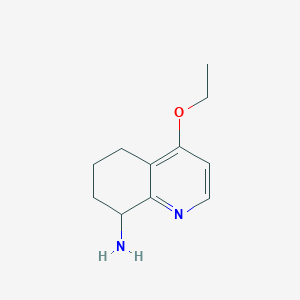
1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
準備方法
The synthesis of 1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxypyrimidine.
Reaction Conditions: The key step involves the acylation of 2-chloro-4-methoxypyrimidine using ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of corresponding substituted pyrimidines.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents used.
Condensation Reactions: The compound can participate in condensation reactions with hydrazines or amines to form hydrazones or imines, respectively.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate or chromium trioxide.
科学的研究の応用
1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to study the biological activity of pyrimidine derivatives, including their interactions with enzymes and receptors.
Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial properties. This compound can serve as a precursor for the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloro and methoxy substituents can influence its binding affinity and selectivity towards these molecular targets.
類似化合物との比較
1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone can be compared with other similar compounds such as:
1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and applications.
1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole ring, which can enhance their biological activity and specificity.
The uniqueness of this compound lies in its specific substituents, which can be tailored to achieve desired chemical and biological properties.
特性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
1-(2-chloro-4-methoxypyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O2/c1-4(11)5-3-9-7(8)10-6(5)12-2/h3H,1-2H3 |
InChIキー |
LGYIROLGZGTEFI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C(N=C1OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)





